
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is known for its use as a non-protonic polar solvent in various chemical reactions. This compound is characterized by its ability to dissolve a wide range of organic and inorganic substances, making it valuable in both laboratory and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 1,3-dimethylurea with formaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the acidic environment.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1,3-dimethyltetrahydropyrimidin-2(1H)-one.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving strong bases or nucleophiles.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein conformations.
Medicine: It is investigated for its potential use in drug delivery systems, where its solvent properties can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins, where it acts as a solvent and stabilizer.
Wirkmechanismus
The mechanism of action of 1,3-dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is primarily related to its solvent properties. It interacts with various molecular targets through hydrogen bonding and dipole-dipole interactions. These interactions facilitate the dissolution of both polar and non-polar substances, making it an effective solvent in a wide range of chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Another non-protonic polar solvent with similar properties.
N,N-Dimethylformamide: A widely used solvent in organic synthesis, known for its high polarity.
Dimethyl sulfoxide: A polar aprotic solvent with excellent solvating properties.
Uniqueness
1,3-Dimethyltetrahydropyrimidin-2(1H)-one hydrochloride is unique due to its combination of high polarity and low toxicity compared to other solvents like N,N-dimethylformamide and dimethyl sulfoxide. Its ability to stabilize reactive intermediates and facilitate high-yield reactions makes it particularly valuable in organic synthesis.
Eigenschaften
Molekularformel |
C6H13ClN2O |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H |
InChI-Schlüssel |
AAPOOKPXKPJABF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(C1=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


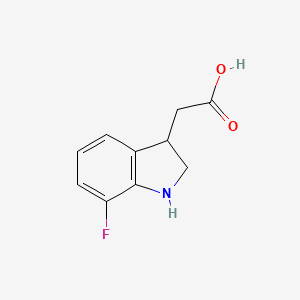

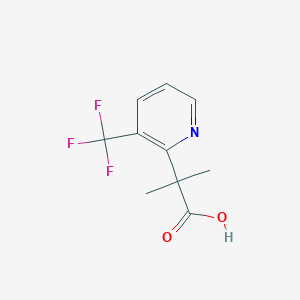


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

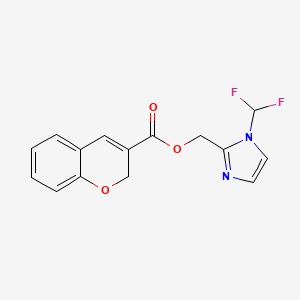
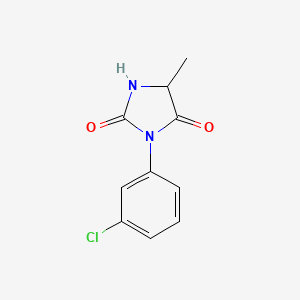

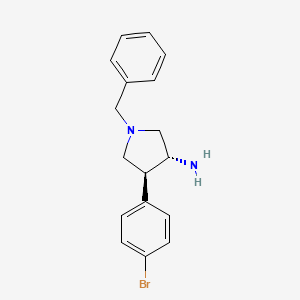
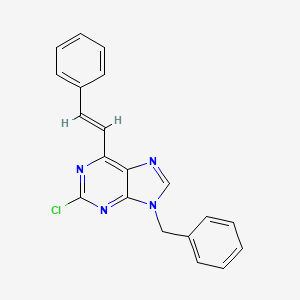
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

